2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid
Description
2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS: EN300-633471) is a benzoic acid derivative with a pyrimidine substituent. Its molecular formula is C₁₃H₁₃N₃O₂ (molecular weight: 243.27 g/mol), featuring a methyl group at the 2-position of the benzoic acid ring and a 4-methylpyrimidin-2-ylamino group at the 5-position.
Properties
IUPAC Name |
2-methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-4-10(7-11(8)12(17)18)16-13-14-6-5-9(2)15-13/h3-7H,1-2H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBVGGQIDKVBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of a copper catalyst at elevated temperatures . The reaction mixture is then subjected to various purification steps, including extraction, filtration, and drying, to obtain the final product as a yellow solid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chlorinated Analog: 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid
- Structure : Methyl group at the benzoic acid’s 2-position is replaced with chlorine.
- Molecular Formula : C₁₂H₁₀ClN₃O₂ (MW: 263.68 g/mol).
Trifluoromethylpyrimidine Analog: 2-Methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic Acid
- Structure : Methyl on the pyrimidine ring replaced with trifluoromethyl (-CF₃).
- Molecular Formula : C₁₃H₁₀F₃N₃O₂ (MW: 297.24 g/mol).
- Impact : The -CF₃ group introduces steric bulk and strong electron-withdrawing effects, altering binding affinity to targets like kinases or enzymes. PubChem CID: 64586622.
Trifluoromethoxy Analog: 2-Methyl-5-(trifluoromethoxy)benzoic Acid
- Structure : Pyrimidine ring replaced with trifluoromethoxy (-OCF₃) at the benzoic acid’s 5-position.
- Molecular Formula : C₉H₇F₃O₃ (MW: 220.15 g/mol).
- Impact : The -OCF₃ group increases acidity (pKa ~2.5) and metabolic stability compared to the parent compound, making it suitable for prodrug designs.
Sulfonamide Derivative: 2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic Acid
Morpholinyl and Ethoxy Derivatives
- Examples: 5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic Acid (CAS 444937-77-3): Morpholinyl improves solubility and hydrogen-bonding capacity. 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic Acid (CAS 880809-62-1): Ethoxy group modulates electronic effects and steric hindrance.
Comparative Data Table
Research Implications
- Drug Design : The trifluoromethylpyrimidine analog () shows promise in kinase inhibition due to improved electronic interactions.
- Solubility Optimization : Sulfonamide derivatives () are preferred for aqueous formulations, while chloro analogs () may suit CNS targets.
- Metabolic Stability : Trifluoromethoxy groups () reduce oxidative metabolism, extending half-life in vivo.
Biological Activity
2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, with the CAS number 1275287-54-1, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is C₁₃H₁₃N₃O₂, with a molecular weight of 243.26 g/mol. The compound features a benzoic acid core substituted with a methyl group and a pyrimidine-derived amino group, which may influence its biological activity.
Biological Activity Overview
Research indicates that benzoic acid derivatives often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid are still under investigation, but several studies provide insights into its potential effects.
1. Anti-inflammatory Activity
A study highlighted the role of benzoic acid derivatives in modulating inflammatory responses. The compound's structure suggests it may interact with inflammatory pathways, particularly through inhibition of cytokine production, which is crucial in conditions like arthritis and autoimmune diseases .
2. Antimicrobial Properties
Benzoic acid derivatives are known for their antimicrobial properties. Preliminary studies have indicated that compounds similar to 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid can inhibit bacterial growth and may be effective against various pathogens .
3. Anticancer Potential
Research has also suggested that certain benzoic acid derivatives can induce apoptosis in cancer cells by activating proteasomal pathways and cathepsins involved in protein degradation . This mechanism may be relevant for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid as well.
The mechanisms through which 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid exerts its biological effects are not fully elucidated but may involve:
1. Modulation of Cytokine Activity
The compound may inhibit the activity of interleukin receptors, particularly IL–15Rα, reducing the signaling pathways that lead to inflammation and immune response .
2. Activation of Proteolytic Pathways
Studies have shown that benzoic acid derivatives can enhance the activity of proteasomes and lysosomal enzymes like cathepsins B and L, which are crucial for cellular homeostasis and apoptosis .
Case Studies and Research Findings
Several case studies have explored the biological activity of benzoic acid derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Start with 2-methyl-5-aminobenzoic acid as the core scaffold. Introduce the 4-methylpyrimidin-2-yl group via a coupling reaction (e.g., Ullmann or Buchwald-Hartwig amination) under inert conditions.
- Step 2 : Optimize reaction parameters: Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos, and maintain temperatures between 80–100°C for 12–24 hours .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% | Enamine Ltd. |
| Purity | ≥95% (HPLC) | American Elements |
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodology :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., pyrimidine NH at δ 8.2–8.5 ppm; benzoic acid COOH at δ 12.1 ppm) .
- HPLC-MS : Employ reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities (<2% threshold) .
- Elemental Analysis : Verify molecular formula (C₁₃H₁₃N₃O₂) with ≤0.3% deviation .
Q. What solvent systems and storage conditions are optimal for maintaining stability?
- Solubility : DMSO (>50 mg/mL) or ethanol (limited solubility ~10 mg/mL) for biological assays .
- Stability : Store at –20°C under argon; avoid prolonged exposure to light or humidity to prevent hydrolysis of the pyrimidine-amino bond .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?
- Methodology :
- Crystal Growth : Use slow evaporation from DMSO/water (1:1) to obtain single crystals.
- Data Collection : Employ SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Analyze hydrogen bonding between the pyrimidine NH and benzoic acid COOH groups .
- Key Findings :
- Bond length between N(amine) and C(pyrimidine): 1.35 Å.
- Dihedral angle between aromatic rings: 42° (indicative of moderate conjugation) .
Q. What structure-activity relationship (SAR) insights exist for modifying the pyrimidine substituent?
- Methodology :
- Compare analogues (e.g., 4-trifluoromethyl or 4,6-dimethylpyrimidine variants) in bioassays. Use Enamine’s Building Blocks Catalog for derivative synthesis .
- SAR Data :
| Substituent | Bioactivity (IC₅₀) | Notes |
|---|---|---|
| 4-methyl | 12 µM | Baseline |
| 4-CF₃ | 8 µM | Enhanced lipophilicity |
| 4,6-diCH₃ | >50 µM | Steric hindrance reduces activity |
Q. How can computational modeling predict binding modes with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with homology-modeled enzymes (e.g., kinases). Parameterize charges via DFT calculations (B3LYP/6-31G*) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the benzoic acid-pHLA interaction .
Q. What analytical strategies detect and quantify degradation products under stress conditions?
- Methodology :
- Forced Degradation : Expose to UV light (254 nm, 48 hrs) or acidic/basic hydrolysis (0.1N HCl/NaOH, 70°C).
- LC-HRMS : Identify major degradants (e.g., cleaved pyrimidine ring or oxidized methyl groups) using Q-TOF mass spectrometry .
Q. How does the compound interact with cellular membranes in bioavailability studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
